molecular formula C8H6BF3KN3 B13475395 Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate

Potassium (4-(1H-1,2,4-triazol-1-yl)phenyl)trifluoroborate

Cat. No.: B13475395
M. Wt: 251.06 g/mol
InChI Key: QQOODCGECPNSCA-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(1H-1,2,4-triazol-1-yl)phenyl]boranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the triazole ring and the trifluoroborate group in its structure makes it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(1H-1,2,4-triazol-1-yl)phenyl]boranuide typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)phenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(1H-1,2,4-triazol-1-yl)phenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding boronic acid.

    Reduction: It can be reduced to form the corresponding borane.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(1H-1,2,4-triazol-1-yl)phenylboronic acid.

    Reduction: 4-(1H-1,2,4-triazol-1-yl)phenylborane.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Potassium trifluoro[4-(1H-1,2,4-triazol-1-yl)phenyl]boranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential anticancer agents.

    Medicine: Investigated for its potential use in drug development due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which potassium trifluoro[4-(1H-1,2,4-triazol-1-yl)phenyl]boranuide exerts its effects involves the formation of stable complexes with transition metals, which facilitate various catalytic processes. The triazole ring acts as a ligand, coordinating with metal centers and enhancing the reactivity of the compound. This coordination is crucial for the compound’s role in cross-coupling reactions, where it helps to stabilize the transition state and improve reaction efficiency .

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: A simpler compound without the triazole ring, used in similar cross-coupling reactions.

    4-(1H-1,2,4-triazol-1-yl)phenylboronic acid: Lacks the trifluoroborate group but has similar reactivity in certain reactions.

    Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxy group instead of the triazole ring, used in different synthetic applications.

Uniqueness

Potassium trifluoro[4-(1H-1,2,4-triazol-1-yl)phenyl]boranuide is unique due to the presence of both the triazole ring and the trifluoroborate group, which confer enhanced stability and reactivity. This combination makes it a versatile reagent in synthetic chemistry, particularly in the formation of complex molecules through cross-coupling reactions.

Properties

Molecular Formula

C8H6BF3KN3

Molecular Weight

251.06 g/mol

IUPAC Name

potassium;trifluoro-[4-(1,2,4-triazol-1-yl)phenyl]boranuide

InChI

InChI=1S/C8H6BF3N3.K/c10-9(11,12)7-1-3-8(4-2-7)15-6-13-5-14-15;/h1-6H;/q-1;+1

InChI Key

QQOODCGECPNSCA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)N2C=NC=N2)(F)(F)F.[K+]

Origin of Product

United States

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